Lasiodiplodin

描述

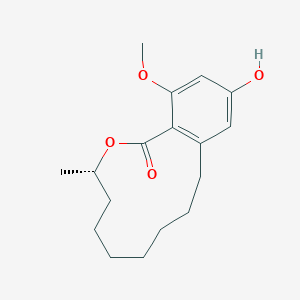

Structure

3D Structure

属性

IUPAC Name |

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWRDLQBKAOJNC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence, Isolation, and Production

Fungal Sources of Lasiodiplodin

The production of this compound has been documented in a range of fungal species, with a particular prevalence in the genus Lasiodiplodia. These fungi, often found as endophytes or plant pathogens, synthesize a diverse array of secondary metabolites, including various forms of this compound.

Lasiodiplodia theobromae Strains and Isolates

Lasiodiplodia theobromae, a well-known plant pathogenic fungus found in tropical and subtropical regions, is the most prolific and widely studied producer of this compound. xiahepublishing.comresearchgate.net This species is responsible for causing diseases in a multitude of host plants. xiahepublishing.com Numerous strains and isolates of L. theobromae have been identified as producers of this compound and its derivatives. xiahepublishing.comresearchgate.net The production of these metabolites can be influenced by factors such as the specific strain, the host from which it was isolated, and culture conditions like temperature. researchgate.net

For instance, research has shown that different strains, such as those isolated from a coconut tree (CAA019) and a human patient (CBS339.90), exhibit variations in their metabolite profiles. researchgate.net The production of certain compounds, including this compound, was found to be strain-specific. researchgate.net Endophytic strains of L. theobromae, such as strain 318# isolated from Excoecaria agallocha, have also been shown to produce a series of this compound compounds. semanticscholar.org The diversity of this compound-related compounds produced by this species is extensive, encompassing modifications on both the resorcinol (B1680541) ring and the lactone ring. semanticscholar.org

Table 1: Selected this compound Derivatives from Lasiodiplodia theobromae

| Compound Name | Structural Feature | Reference |

|---|---|---|

| (3R)-Lasiodiplodin | Parent compound | xiahepublishing.com |

| De-O-methyl-lasiodiplodin | Demethylated analogue | xiahepublishing.com |

| (3R,4S)-4-hydroxy-lasiodiplodin | Hydroxylated on lactone ring | semanticscholar.org |

| (3R)-5-oxo-lasiodiplodin | Carbonyl group on lactone ring | semanticscholar.org |

Lasiodiplodia pseudotheobromae

Lasiodiplodia pseudotheobromae is another species within the Lasiodiplodia genus that has been identified as a producer of this compound. mdpi.commdpi.comacs.org Endophytic strains of this fungus, in particular, have been a source for the isolation of this macrolide. An endophytic fungus, identified as L. pseudotheobromae J-10, was isolated from the medicinal plant Sarcandra glabra and was found to produce this compound. acs.orgnih.gov Optimization of the culture conditions for this strain significantly increased the yield of this compound, highlighting its potential for biotechnological production. nih.gov

Another endophytic isolate, APR5, from the roots of Andrographis paniculata, was also identified as L. pseudotheobromae and its crude extract showed the presence of various bioactive secondary metabolites. mdpi.com While this particular study focused on other compounds, the known capacity of the species suggests its potential for this compound production. mdpi.com

Syncephalastrum racemosum

Syncephalastrum racemosum, a fungus belonging to the Mucorales order, has also been documented as a source of this compound and its derivatives. acs.org Chemical investigation of the biomass of this fungus led to the isolation of both new and known this compound compounds. acs.org This demonstrates that the biosynthetic pathways for these resorcylic acid lactones are not exclusive to the Lasiodiplodia genus.

Table 2: this compound Derivatives from Syncephalastrum racemosum

| Compound Name | Structural Feature | Reference |

|---|---|---|

| This compound | Parent compound | acs.org |

| De-O-methylthis compound | Demethylated analogue | acs.org |

| (3R),(5S)-5-hydroxy-de-O-methylthis compound | New natural product, hydroxylated | acs.org |

| 6-oxo-de-O-methylthis compound | New natural product, carbonyl group | acs.org |

Sarocladium kiliense

Sarocladium kiliense (previously known as Acremonium kiliense) is another endophytic fungus from which this compound and its analogues have been isolated. A study on an isolate from Apriona germari (a species of beetle) grown on a rice medium yielded a new hydroxylated this compound derivative along with two known analogues. This discovery further expands the range of fungal species known to produce this class of compounds. semanticscholar.orgmdpi.com

Table 3: this compound Analogues from Sarocladium kiliense

| Compound Name | Structural Feature | Reference |

|---|---|---|

| (3R)-Lasiodiplodin | Known analogue | |

| (3R),(5S)-5-hydroxythis compound | Known hydroxylated analogue |

Aspergillus clavatus

Aspergillus clavatus is a filamentous fungus known for producing a diverse array of secondary metabolites, including mycotoxins such as patulin (B190374) and cytochalasin E. While the genus Aspergillus is a rich source of bioactive compounds, and some species are known to produce polyketides, current scientific literature does not provide direct evidence that Aspergillus clavatus produces this compound. Research on the secondary metabolite profile of A. clavatus under various conditions has identified numerous compounds, but this compound has not been reported among them.

Other Fungal Species Implicated in this compound Production

While the aforementioned species are the most frequently cited producers, the biosynthesis of this compound is not strictly limited to them. The compound is considered a potential chemotaxonomic marker for Lasiodiplodia theobromae due to its frequent identification in cultures of this species. xiahepublishing.com However, its production by other fungi such as Sarocladium kiliense and Syncephalastrum racemosum indicates a broader distribution of the necessary biosynthetic gene clusters. semanticscholar.org The presence of this compound in various endophytic fungi suggests that the host-fungus relationship may play a role in its production. nih.gov As research into fungal endophytes and their secondary metabolites continues, it is possible that more fungal species capable of synthesizing this compound will be identified.

Plant Associations and Endophytic Origins

This compound is a polyketide natural product that, while sometimes isolated from plant tissues, is often believed to be produced by symbiotic endophytic or pathogenic fungi. researchgate.net Its discovery is linked to a variety of hosts, spanning terrestrial plants, insects, and marine organisms. The compound is frequently identified in cultures of Lasiodiplodia theobromae and its relatives, suggesting a fungal origin even when found within a plant host. researchgate.netmdpi.com

Research has explored the chemical constituents of the stem barks of Phyllanthus albizzioides. scimedjournal.orgscispace.comresearchgate.net A study titled "Isolation of this compound and Evaluation of some Biological Activities of the Stem Barks of Phyllanthus Albizzioides (Kurz) Hook.f." focused on this plant. scimedjournal.orgresearchgate.netresearchgate.net However, the abstract of the paper reports the isolation of a cyclohexanone (B45756) compound whose structure was identified as 4,5-dihydroxy-3-methyl-cyclohex-2-enone based on spectroscopic analysis. scimedjournal.orgscispace.com This indicates a discrepancy between the title and the reported findings within the study's abstract.

This compound has been successfully isolated from an endophytic fungus, Lasiodiplodia pseudotheobromae J-10, which resides within the medicinal plant Sarcandra glabra. nih.govresearchgate.netresearchgate.net This discovery marks the first report of isolating an antifungal compound from an endophyte associated with S. glabra. nih.gov The production of this compound by this endophytic fungus was significantly enhanced through the optimization of its culture conditions, increasing the yield from 0.59 mg/L to 52.33 mg/L. nih.gov This association highlights the potential of utilizing endophytic microorganisms to produce valuable bioactive compounds. xiahepublishing.com

The insect Apriona germari is linked to the production of this compound through an associated fungus. researchgate.netnih.gov Research has led to the isolation of (3R)-lasiodiplodin and its analogues, (3S),(6R)-6-hydroxythis compound and (3R),(5S)-5-hydroxythis compound, from the fungus Sarocladium kiliense. researchgate.netnih.govrsc.org This fungus, associated with A. germari, was cultivated on a rice medium, and the compounds were extracted from its ethanol (B145695) extracts. researchgate.netnih.gov

Marine environments have proven to be a rich source of fungi that produce this compound and its derivatives. nih.govmdpi.comresearchgate.net

Soft Coral: The marine-derived fungus Pseudallescheria ellipsoidea F42-3, an associate of the soft coral Lobophytum crassum, was found to produce derivatives of this compound, including (5S)-hydroxythis compound and (5S,6S)-dihydroxythis compound. nih.gov

Brown Alga: An endophytic fungus, identified as Lasiodiplodia theobromae (No. ZZF36), isolated from a brown alga of the Sargassum species in the South China Sea, yielded this compound and several of its derivatives. mdpi.comrsc.org

Mangrove Endophytes: Fungi residing in mangrove plants, which inhabit marine ecosystems, are also notable producers. An endophytic fungus, Lasiodiplodia sp. 318#, from the mangrove Excoecaria agallocha produced a novel this compound derivative. mdpi.commdpi.com Similarly, Lasiodiplodia theobromae ZJ-HQ₁, isolated from the leaves of the marine mangrove Acanthus ilicifolius, was also identified as a producer of related compounds. mdpi.com

Table 1: Endophytic and Symbiotic Sources of this compound and Its Analogues

| Host Organism | Associated Fungus | Isolated Compound(s) | Source |

|---|---|---|---|

| Sarcandra glabra | Lasiodiplodia pseudotheobromae J-10 | This compound | nih.govresearchgate.netresearchgate.net |

| Apriona germari | Sarocladium kiliense | (3R)-lasiodiplodin, (3S),(6R)-6-hydroxythis compound, (3R),(5S)-5-hydroxythis compound | researchgate.netnih.gov |

| Soft Coral (Lobophytum crassum) | Pseudallescheria ellipsoidea F42-3 | (5S)-hydroxythis compound, (5S,6S)-dihydroxythis compound | nih.gov |

| Brown Alga (Sargassum sp.) | Lasiodiplodia theobromae ZZF36 | This compound, 6-oxo-de-O-methylthis compound, (E)-9-etheno-lasiodiplodin | rsc.orgresearchgate.net |

Isolation Methodologies

The isolation of this compound and its analogues from biological sources, primarily fungal cultures, involves multi-step extraction and purification protocols. The initial and crucial stage is sample preparation to separate the target analytes from complex biological matrices. nih.gov

A common approach begins with the large-scale fermentation of the producing fungus in a suitable liquid or solid medium (e.g., rice medium). researchgate.net Following incubation, the fungal culture (including both the mycelium and the broth) is harvested. The extraction is typically performed using organic solvents. For instance, the fungal material is often extracted with ethanol (EtOH) or ethyl acetate (B1210297) (EtOAc), which are effective in dissolving medium-polarity compounds like this compound. researchgate.net

After the initial extraction, the crude extract is concentrated under reduced pressure. This concentrated extract contains a mixture of metabolites and requires further purification. The most common method for purification is chromatography. A typical workflow involves:

Liquid-Liquid Extraction (LLE): To partition the compounds of interest from the aqueous culture filtrate into an immiscible organic solvent. slideshare.net

Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate fractions based on polarity. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are often further purified using preparative or semi-preparative HPLC to yield the pure compounds. xiahepublishing.com

The structure and identity of the isolated compounds are then confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scimedjournal.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3R)-lasiodiplodin |

| (3R),(5S)-5-hydroxythis compound |

| (3S),(6R)-6-hydroxythis compound |

| (5S)-hydroxythis compound |

| (5S,6S)-dihydroxythis compound |

| 4,5-dihydroxy-3-methyl-cyclohex-2-enone |

| 6-oxo-de-O-methylthis compound |

Chromatographic Purification Strategies

The purification of this compound and its derivatives from fungal extracts relies heavily on chromatographic techniques. These methods are essential for separating the target compounds from a complex mixture of other metabolites. hilarispublisher.com

A common strategy involves initial fractionation of the crude extract using column chromatography with a silica gel stationary phase. hilarispublisher.comscispace.com Elution is typically performed with a gradient of solvents, such as petroleum ether, chloroform, acetone, and methanol, to separate compounds based on their polarity. scispace.comresearchgate.net

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is employed. hilarispublisher.comevotec.com Reversed-phase HPLC, often with a C18 column, is a standard method. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid to improve peak shape. chromatographyonline.com In some cases, to prevent degradation of sensitive compounds during isolation, the entire chromatographic process, including the autosampler, column, and fraction collector, is conducted at low temperatures, for instance, 5°C. chromatographyonline.com

Medium Pressure Liquid Chromatography (MPLC) has also been successfully used for the purification of this compound analogues like desmethyl-lasiodiplodin. thieme-connect.com This technique allows for higher throughput compared to traditional column chromatography. thieme-connect.com

Furthermore, preparative Thin-Layer Chromatography (TLC) can be utilized for the final purification of small quantities of this compound derivatives. researchgate.net

For complex mixtures, a multi-step approach combining different chromatographic methods is often necessary to achieve the desired purity of the isolated compounds. hilarispublisher.com The selection of the appropriate chromatographic strategy depends on the specific analogue being targeted and the complexity of the initial extract.

Optimization of Natural Production

Enhancing the production of this compound from its natural fungal sources is a key area of research, focusing on manipulating culture conditions and employing advanced fermentation technologies.

The production of secondary metabolites, including this compound, by Lasiodiplodia theobromae is significantly influenced by abiotic factors such as temperature and nutrient availability. mdpi.comfrontiersin.org These factors can affect not only the quantity but also the types of metabolites produced. nih.gov

Temperature: Studies have shown that temperature plays a crucial role in the metabolic output of L. theobromae. For instance, a comparative study between two strains of L. theobromae (CAA019 from a coconut tree and CBS339.90 from a human patient) revealed that metabolite production is affected by both the strain and the incubation temperature (25°C vs. 37°C). nih.gov Some metabolites were found to be strain-specific, with this compound being one example, while others were temperature-specific. nih.gov Optimal growth temperatures for Lasiodiplodia species generally range from 28 to 30°C. researchgate.net Research on other fungi has also demonstrated that lower temperatures can up-regulate the biosynthesis of certain secondary metabolites. osu.edu

Nutrient Availability: The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, has a profound impact on secondary metabolite production. mdpi.comosu.edu For example, the production of certain toxic metabolites by L. theobromae was found to be affected by nutrient availability, which in turn influenced the bioactivity of the extracts. mdpi.com In studies on other fungi, low nitrogen levels have been linked to increased activity of the phenylpropanoid pathway, which is responsible for a class of secondary metabolites. osu.edu The table below summarizes findings on how abiotic factors can influence fungal growth and metabolite production, which can be applied to optimize this compound yield.

| Abiotic Factor | Effect on Fungal Growth/Metabolite Production | Organism/Context | Citation |

|---|---|---|---|

| Temperature | Optimal growth for Lasiodiplodia spp. is between 28-30°C. | Lasiodiplodia spp. | researchgate.net |

| Temperature | Metabolite production is strain and temperature-specific (25°C vs. 37°C). | L. theobromae | nih.gov |

| Temperature | Elevated temperature can decrease total seed yield but may restore mineral concentrations under elevated CO2. | Soybean (Glycine max) | nih.gov |

| Nitrogen | Low nitrogen levels can increase the production of some secondary metabolites. | Lettuce (Lactuca sativa) | osu.edu |

| Nutrients | Metabolite production is affected by nutrient availability, impacting extract bioactivity. | L. theobromae | mdpi.com |

| Carbon & Nitrogen Source | Increasing sucrose (B13894) and ammonium (B1175870) sulfate (B86663) concentrations can enhance biomass production. | Lentinus squarrosulus | tci-thaijo.org |

Advancements in fermentation technology offer significant potential for increasing the yield of this compound. xiahepublishing.com Microbial fermentation is a cost-effective method for enhancing the production of secondary metabolites. xiahepublishing.com

Submerged Fermentation: Stirred-tank bioreactors are commonly used for large-scale submerged fermentation. researchgate.net Optimizing parameters such as aeration, agitation, pH, and inoculum size is crucial for maximizing production. researchgate.net For instance, in the production of jasmonic acid by L. theobromae, it was found that while agitated cultures increased biomass, static conditions enhanced the production of the target metabolite. researchgate.net

Culture Condition Optimization: A study on the endophytic fungus Lasiodiplodia pseudotheobromae J-10 demonstrated a dramatic increase in this compound yield from 0.59 mg/L to 52.33 mg/L by optimizing culture conditions. researchgate.net This highlights the significant impact of fine-tuning the fermentation environment.

Heterologous Production: A promising approach involves the heterologous production of this compound in a more manageable host organism like Saccharomyces cerevisiae (baker's yeast). acs.org By co-expressing the necessary polyketide synthase genes (ltlasS1 and ltlasS2) and an O-methyltransferase gene (ltLasM) from the this compound biosynthetic cluster, researchers successfully reconstituted this compound production in yeast, achieving a yield of 10 mg/L. acs.org This method not only allows for enhanced production but also facilitates the study of the biosynthetic pathway. acs.org

The table below presents key findings related to fermentation enhancements for producing fungal metabolites, including this compound.

| Enhancement Strategy | Key Findings | Organism | Citation |

|---|---|---|---|

| Culture Condition Optimization | Yield of this compound increased from 0.59 mg/L to 52.33 mg/L. | Lasiodiplodia pseudotheobromae J-10 | researchgate.net |

| Heterologous Production | Reconstituted this compound production in yeast with a yield of 10 mg/L. | Saccharomyces cerevisiae | acs.org |

| Fermentation Parameter Standardization | Static culture conditions favored jasmonic acid production over agitated conditions which favored biomass growth. | L. theobromae | researchgate.net |

| Mutant Strain Generation | Mutants produced up to 78 mg/L of jasmonic acid compared to 32 mg/L in the wild type. | L. theobromae | peerj.com |

| Continuous Fermentation | Achieved high productivity of lactic acid (e.g., 6.49 g/(L·h)) by maintaining optimal conditions. | Enterococcus faecium QU 50 | cabidigitallibrary.org |

Biotransformation, using whole cells or isolated enzymes, is a powerful tool for generating novel analogues of this compound. This approach can introduce structural modifications that may lead to enhanced or altered biological activity.

Enzymatic reactions can be employed to create specific stereoisomers or introduce new functional groups. For example, a chemoenzymatic synthesis of (R)-Lasiodiplodin methyl ether, a precursor to this compound, utilized a sulfatase from Pseudomonas sp. to catalyze an enantioconvergent hydrolysis. uniovi.es This enzymatic step was crucial for establishing the desired chirality in the molecule. uniovi.esresearchgate.net

The use of hydrolases, such as lipases and esterases, in organic synthesis is well-established and can be applied to the modification of the this compound scaffold. nih.gov These enzymes can perform stereoselective transformations, which are often difficult to achieve through traditional chemical methods. scielo.br

Furthermore, oxidoreductases can be used to introduce hydroxyl groups or other oxygenated functionalities, potentially leading to new this compound analogues with different properties. scielo.br The exploration of diverse microbial enzyme systems opens up possibilities for creating a wide range of this compound derivatives through biotransformation. scielo.br

Iii. Biosynthetic Pathways and Genetic Aspects

Polyketide Synthase (PKS) Mediated Biosynthesis

The foundational framework of lasiodiplodin is constructed through a polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi. This process is initiated by the iterative condensation of small carboxylic acid units, facilitated by a large multi-domain enzyme complex known as polyketide synthase (PKS).

The polyketide backbone of this compound is derived from an octaketide, meaning it is assembled from eight "ketide" (two-carbon) units. This was determined through isotopic labeling studies where ¹³C-labeled acetates were administered to cultures of Lasiodiplodia theobromae. nih.gov The incorporation patterns of the ¹³C label into both this compound and its hydroxylated derivative were analyzed using ¹³C-NMR and INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) spectra, which confirmed the octaketide origin of these molecules. nih.govresearchgate.net

The biosynthesis of benzenediol lactones, the class of compounds to which this compound belongs, typically involves the collaboration of two distinct types of iterative polyketide synthases (iPKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). acs.orgnih.gov Fungal PKS enzymes are generally classified as highly reducing (HR-PKS), partially-reducing (PR-PKS), or non-reducing (NR-PKS) based on the presence or absence of domains that catalyze the reduction of the polyketone functional groups. nih.gov The HR-PKS is responsible for synthesizing a highly reduced polyketide chain, which is then passed to the NR-PKS for further extension and cyclization to form the characteristic resorcylic acid lactone scaffold. acs.org

Given the structural features of this compound and its similarity to other resorcylic acid lactones, the involvement of highly reduced acyl intermediates in its biosynthesis was hypothesized. nih.govresearchgate.net To investigate this, deuterium-labeled hypothetical intermediates, specifically 9-hydroxydecanoic acid and its N-acetylcysteamine (SNAC) thioester, were synthesized and fed to cultures of L. theobromae. nih.govresearchgate.net The subsequent incorporation of the deuterium (B1214612) label into the this compound molecule confirmed that these highly reduced acyl intermediates are indeed part of the biosynthetic pathway. nih.gov The 9-hydroxydecanoyl unit also serves as an intermediate in the formation of (5S)-5-hydroxythis compound. nih.gov

Post-PKS Biosynthetic Modifications

Following the synthesis and cyclization of the polyketide backbone by PKS enzymes, the this compound molecule can undergo further enzymatic modifications, known as post-PKS tailoring. These reactions add to the structural diversity of the final products.

Methylation Processes (e.g., O-Methyltransferase Involvement)

The biosynthesis of this compound involves a crucial final step of methylation, which is catalyzed by an O-methyltransferase (OMT). acs.org This enzymatic modification is responsible for the conversion of the precursor, desmethyl-lasiodiplodin, into the final this compound compound. acs.org

Heterologous Biosynthesis and Genetic Engineering Approaches

The entire biosynthetic pathway for this compound has been successfully reconstituted in the heterologous host, Saccharomyces cerevisiae (baker's yeast). acs.org This was achieved by introducing and expressing the necessary genes from the native producer, L. theobromae. acs.org

The key components required for this reconstitution were the two collaborating polyketide synthase genes (ltlasS1 and ltlasS2) and the O-methyltransferase gene (ltlasM). acs.org When these three genes were co-expressed in yeast, the production of this compound was successfully achieved, with isolated yields of 10 mg/L. acs.org Interestingly, another gene found in the native cluster, a glutathione-S-transferase, was determined to be unnecessary for the heterologous production of the compound. acs.org This approach not only confirmed the identity and function of the biosynthetic gene cluster but also established a platform for further study and potential production of this compound and its analogs. acs.org

The genetic blueprint for this compound biosynthesis is organized into a biosynthetic gene cluster (BGC) within the genome of L. theobromae. Through cloning and sequencing, researchers have identified the specific genes responsible for producing the molecule. acs.org The core of this cluster consists of a pair of collaborating iterative polyketide synthase (iPKS) genes: one encoding a highly reducing PKS (hrPKS) and the other a non-reducing PKS (nrPKS). acs.org

In L. theobromae NBRC 31059, these genes are designated ltlasS1 (hrPKS) and ltlasS2 (nrPKS). acs.org In addition to these central PKS genes, the cluster contains genes for tailoring enzymes that modify the polyketide backbone to create the final product. The most critical tailoring enzyme identified in this cluster is the O-methyltransferase (encoded by the ltlasM gene), which performs the final methylation step. acs.org The identification and analysis of this BGC are fundamental to understanding and manipulating the production of this compound. acs.orgibwf.de

Table 1: Key Genes in the this compound Biosynthetic Cluster from L. theobromae

| Gene | Encoded Enzyme | Proposed Function in Biosynthesis |

|---|---|---|

| ltlasS1 | Highly Reducing Polyketide Synthase (hrPKS) | Synthesizes the initial highly reduced polyketide chain. |

| ltlasS2 | Non-Reducing Polyketide Synthase (nrPKS) | Extends the polyketide chain and catalyzes cyclization to form the resorcylic acid lactone core. |

| ltlasM | O-methyltransferase (OMT) | Catalyzes the final methylation of desmethyl-lasiodiplodin to form this compound. |

The use of heterologous expression systems, such as S. cerevisiae, has provided unique insights into the intricacies of the biosynthetic machinery, including occasional irregularities. acs.org During the reconstituted production of this compound, a phenomenon known as "stuttering" by the fungal iterative polyketide synthases (iPKSs) was observed. acs.org

This "stuttering" results in the production of molecules that deviate from the primary product structure. Specifically, in addition to the expected 12-membered this compound, minor quantities of 14-membered resorcylic acid lactone (RAL) homologues were also isolated from the yeast cultures. acs.org This finding demonstrates that the iterative nature of these fungal PKS enzymes can sometimes lead to an extra extension of the polyketide chain before cyclization occurs. Such biosynthetic infidelity highlights a natural mechanism for generating chemical diversity within a single metabolic pathway. acs.org

Enzymatic and Molecular Biological Studies Related to this compound Biosynthesis

Enzymatic and molecular studies have elucidated the step-by-step process of this compound assembly. The biosynthesis is believed to follow a pathway similar to other fungal resorcylic acid lactones. researchgate.net The process is initiated by a highly reducing polyketide synthase (hrPKS), encoded by ltlasS1, which condenses five acetate (B1210297) units to form a pantaketide acyl intermediate. researchgate.net

This acyl chain is then transferred to a non-reducing polyketide synthase (NR-PKS), encoded by ltlasS2. acs.orgresearchgate.net The NR-PKS performs three subsequent condensations with malonyl-CoA, followed by an aldol (B89426) condensation reaction. This sequence of events leads to the formation and release of the 12-membered macrocyclic lactone core, desmethyl-lasiodiplodin. acs.orgresearchgate.net The final step in the pathway is the regiospecific methylation of the C-3 hydroxyl group on the resorcylic acid ring by the O-methyltransferase LtLasM, yielding the bioactive compound this compound. acs.org

Iv. Chemical Synthesis and Stereochemical Considerations

Total and Formal Syntheses of Lasiodiplodin

The journey to conquer the molecular architecture of this compound has been marked by a variety of synthetic approaches, from early racemic syntheses to more recent enantiospecific strategies. These efforts have not only provided access to this biologically important molecule but have also contributed to the advancement of synthetic methodology.

Early Synthetic Strategies and Intermediates

The first total synthesis of (±)-lasiodiplodin was reported by Gerlach and Thalmann in 1977. chemrxiv.org Their approach established a foundational strategy that many subsequent syntheses would build upon or intercept. Key to their route was the construction of a seco-acid precursor, which was then subjected to macrolactonization to form the 12-membered ring. Formal syntheses by Danishefsky and Etheredge, as well as Chan and Stossel, intercepted intermediates from Gerlach and Thalmann's route, further validating the general strategy. chemrxiv.org A common intermediate in several syntheses is the methyl ether of this compound, which can be converted to the natural product through a multi-step deprotection and protection sequence. scielo.br

Synthetic Routes from Chiral Starting Materials

To address the challenge of stereocontrol, several research groups have developed synthetic routes commencing from readily available chiral starting materials. These "chiral pool" approaches leverage the inherent stereochemistry of natural products to establish the absolute configuration of the target molecule. For instance, syntheses have been reported starting from enantiopure epoxides and alcohols. lookchem.comthieme-connect.com One notable example is the synthesis of (R)-lasiodiplodin from polyhydroxybutyric acid. chemrxiv.org Another approach utilized (S)-2-(2-hydroxypropyl)-1,3-dithiane as a chiral building block. researchgate.net These strategies effectively transfer the stereochemical information from the starting material to the final product, providing a reliable method for obtaining enantiomerically pure this compound.

Enantioselective and Enantiodivergent Synthesis

The development of enantioselective and enantiodivergent methods has been a major focus in the synthesis of this compound, allowing for the selective preparation of either enantiomer of the natural product. These approaches are crucial for studying the biological activities of individual stereoisomers and for structure-activity relationship studies.

Chiral Auxiliary-Based Methods (e.g., Sulfoxide-based Asymmetric Induction)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org In the context of this compound synthesis, a notable example is the use of a chiral sulfoxide (B87167) auxiliary. lookchem.comthieme-connect.commedcraveonline.com This method involves the attachment of a chiral sulfoxide group to a precursor molecule, which then directs the stereochemical outcome of a subsequent key reaction, such as the reduction of a β-ketosulfoxide. medcraveonline.com The chiral centers are created in the final steps of the synthesis through asymmetric induction from the chiral sulfoxide. researchgate.net This strategy has been successfully employed to synthesize both enantiomers of methyl this compound. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

Catalytic Asymmetric Approaches (e.g., Chromium-catalyzed Addition, Allylic Alkylation)

Catalytic asymmetric methods offer a more elegant and atom-economical approach to enantioselective synthesis. The first catalytic enantioselective synthesis of (R)-(+)-lasiodiplodin was reported by Jones and Huber, who utilized a chromium-catalyzed enantioselective addition of dimethylzinc (B1204448) to an aldehyde. lookchem.comthieme-connect.comthieme-connect.com This reaction established the crucial stereocenter with good enantioselectivity (86% ee). lookchem.comthieme-connect.com

More recently, a highly enantioselective copper-catalyzed asymmetric allylic alkylation (AAA) has been employed in a formal synthesis of (R)-(+)-lasiodiplodin methyl ether. lookchem.comthieme-connect.com This strategy uses a chiral ligand to control the stereochemical outcome of the alkylation reaction, generating the chiral allylic alcohol building block with high enantiopurity. lookchem.comthieme-connect.comuwindsor.ca The power of AAA lies in its ability to create stereocenters with high fidelity and its applicability to a wide range of substrates. uwindsor.carsc.org

Strategies for Stereocenter Generation and Absolute Configuration Control

A variety of other strategies have been developed to generate the stereocenter and control the absolute configuration of this compound. One approach involves the desymmetrization of a prochiral starting material. For example, a sulfatase-based deracemization process has been used, where a racemic secondary sulfate (B86663) ester is enzymatically hydrolyzed with inversion of the stereocenter. researchgate.net

The absolute configuration of synthetic intermediates and final products is often determined by comparison of their spectroscopic data and optical rotation with those of the natural product. In cases where new stereoisomers are synthesized, their absolute configuration can be determined using methods such as the modified Mosher's method. researchgate.netresearchgate.netnih.gov The combination of these diverse synthetic strategies and analytical techniques provides a powerful toolkit for the stereocontrolled synthesis of this compound and its analogs.

Key Methodologies Employed in this compound Chemical Synthesis

The total synthesis of this compound is a complex undertaking that relies on a strategic combination of modern synthetic reactions to build the molecule's key structural features. Chemists have employed a diverse toolkit of reactions to form the macrocycle, establish the correct stereochemistry, and couple the aromatic and aliphatic fragments.

Ring-closing metathesis (RCM) has emerged as a cornerstone in the synthesis of this compound, offering an efficient method for the formation of the macrocyclic ring. acs.orgglobalauthorid.com This reaction typically utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a carbon-carbon double bond by joining two terminal alkene moieties within a linear precursor molecule.

In several total syntheses of this compound and its hydroxylated derivatives, RCM is the key step to close the 12-membered ring. researchgate.netresearchgate.net For example, a linear diene precursor, assembled from separate aromatic and aliphatic fragments, can be subjected to RCM to forge the macrocyclic alkene. thieme-connect.comresearchgate.net Subsequent reduction of this newly formed double bond yields the saturated carbon backbone of the this compound macrocycle. researchgate.net The efficiency of RCM has been shown to be superior to other cyclization methods, such as the McMurry coupling, in terms of yield and reaction conditions. nih.gov The development of "second generation" ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands has been particularly crucial, as these catalysts have demonstrated high efficiency in challenging macrocyclizations where standard catalysts failed to produce the desired product. acs.orgnih.gov

Table 1: Application of RCM in this compound Synthesis

| Precursor Type | Catalyst Used | Key Bond Formed | Reference |

| Linear diene | Grubbs II Catalyst | Macrocyclic C=C | researchgate.net |

| Styrene derivative | 2nd Gen. Grubbs Catalyst | Macrocyclic C=C | acs.orgnih.gov |

| Allylic-substituted benzene | Ruthenium Carbene Complex | C13–C14 | thieme-connect.com |

| Linear diene ester | Grubbs II Catalyst | Macrocyclic C=C | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in assembling the linear precursors required for this compound synthesis. nih.govnih.gov These reactions allow for the efficient connection of the aromatic portion of this compound to the aliphatic side chain.

The Suzuki coupling , which couples an organoboron compound with an organohalide or triflate, has been used to link the aliphatic and aromatic fragments. rsc.orgrsc.org For instance, a chiral aliphatic building block containing a boronic acid or ester can be coupled with a functionalized aromatic triflate to create a key C-C bond, setting the stage for subsequent cyclization. thieme-connect.comresearchgate.net

Another widely used palladium-catalyzed method is the Stille coupling , which involves the reaction of an organostannane (organotin) compound with an organohalide. chemie-brunschwig.ch This reaction has been applied to couple an allyltin (B8295985) reagent with an aryl triflate, providing a direct route to the carbon skeleton needed for the subsequent RCM reaction. researchgate.netnih.gov The Heck reaction , which forms a C-C bond between an alkene and an aryl halide or triflate, has also been employed to prepare RCM substrates by reacting aryl triflates with ethene. nih.govchemie-brunschwig.ch

The Wittig reaction is a fundamental method for alkene synthesis from aldehydes or ketones and a phosphorus ylide (Wittig reagent). pressbooks.publibretexts.org Its significance in the synthesis of this compound lies in its ability to construct specific carbon-carbon double bonds with high regioselectivity, which are often precursors to key functional groups or are part of the aliphatic chain. researchgate.net

In a synthesis of (3R, 4S)-4-hydroxythis compound, the Wittig reaction was a central step in preparing the necessary aliphatic fragment before its coupling to the aromatic core. doi.org This olefination reaction allows for the controlled extension of carbon chains and the introduction of double bonds that can be further manipulated or are required for subsequent reactions like RCM. researchgate.netscribd.com The predictability of the Wittig reaction makes it an attractive strategy for building complex molecular architectures from simpler starting materials. researchgate.net

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound and its derivatives. The Sharpless asymmetric epoxidation provides a reliable and highly predictable method for converting allylic alcohols into chiral epoxides with excellent enantioselectivity. ua.es This reaction is pivotal for installing the stereogenic centers found in the aliphatic portion of the molecule.

This methodology has been a key step in the total synthesis of hydroxylated this compound analogues such as (3R, 4S)-4-hydroxythis compound and (3R,5S)-5-hydroxy-de-O-methylthis compound. researchgate.netresearchgate.netdoi.org The resulting chiral epoxide serves as a versatile intermediate, which can be opened regioselectively by various nucleophiles to introduce other functional groups and establish adjacent stereocenters. The use of Sharpless epoxidation early in a synthetic sequence allows for the establishment of the desired absolute stereochemistry, which is then carried through to the final natural product.

The formation of the ester linkage within the macrocycle (macrolactonization) is the final and often most challenging step in constructing macrolides like this compound. The Yamaguchi esterification is a powerful method for forming esters, and particularly macrolactones, under mild conditions. santiago-lab.comwikipedia.org

The protocol involves the reaction of a hydroxy-carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (B128534) to form a mixed anhydride. wikipedia.org This highly reactive intermediate then undergoes intramolecular cyclization upon the addition of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acylation catalyst. santiago-lab.comfrontiersin.org This method is renowned for its effectiveness in promoting high-yield cyclization, even for sterically hindered substrates or in the formation of medium to large rings where competing intermolecular reactions can be a significant problem. sci-hub.se Several total syntheses of this compound and its derivatives have successfully employed the Yamaguchi protocol as the key macrolactonization step. researchgate.net

Table 2: Comparison of Key Synthetic Methodologies

| Methodology | Purpose in this compound Synthesis | Key Reagents/Catalysts | Reference |

| Ring-Closing Metathesis | Macrocycle formation | Grubbs or other Ru-based catalysts | acs.orgresearchgate.netnih.gov |

| Suzuki Coupling | C-C bond formation (Aromatic-Aliphatic) | Pd catalyst, Organoboron compound | thieme-connect.comresearchgate.net |

| Wittig Reaction | Alkene synthesis for chain extension | Phosphorus ylide, Aldehyde/Ketone | researchgate.netdoi.org |

| Sharpless Epoxidation | Asymmetric synthesis of chiral epoxides | Ti(O-i-Pr)₄, Diethyl tartrate | researchgate.netresearchgate.net |

| Yamaguchi Esterification | Macrolactonization (ester bond formation) | 2,4,6-trichlorobenzoyl chloride, DMAP | researchgate.netfrontiersin.orgsci-hub.se |

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and develop new compounds with potentially improved or novel biological activities. rsc.orgmdpi.com By systematically modifying the structure of the parent molecule, researchers can probe the importance of specific functional groups and stereochemical configurations for its biological function. ua.es

Synthetic efforts have produced a variety of analogues, including the naturally occurring de-O-methyl congener and several hydroxylated derivatives, such as (3R, 4S)-4-hydroxythis compound and (3R,5S)-5-hydroxy-de-O-methylthis compound. researchgate.netresearchgate.netthieme-connect.com The synthesis of these analogues often employs the same powerful reactions used for the parent compound, such as RCM and Yamaguchi macrolactonization, but with modified building blocks to incorporate the desired structural changes. researchgate.net For instance, stereodivergent synthesis strategies, using methods like Sharpless asymmetric epoxidation with different chiral catalysts, have been used to generate different stereoisomers of key intermediates, leading to a diverse range of final analogues. ua.es This approach allows for a thorough investigation of how stereochemistry impacts biological activity. The development of modular synthetic platforms enables the rapid generation of diverse libraries of analogues for biological screening. nih.gov

V. Biological Activities and Molecular Mechanisms

Anti-Cancer and Cytotoxic Activities

Lasiodiplodin and its analogues have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anti-cancer properties are attributed to several mechanisms, including the induction of programmed cell death (apoptosis) and the modulation of genes and proteins critical for cancer cell survival and proliferation.

Research has shown that this compound and its derivatives possess cytotoxic activity against a broad spectrum of human cancer cell lines. For instance, a derivative, de-O-methylthis compound, has been reported to be cytotoxic to KB (human oral cancer), BC1 (human breast cancer), and NCI-H187 (human small cell lung cancer) cell lines, with IC₅₀ values of 12.67, 9.65, and 11.07 μg/mL, respectively. nih.gov Another derivative, (3R),(5S)-5-hydroxy-de-O-methylthis compound, exhibited cytotoxicity against the cholangiocarcinoma cell lines KKU-M139, KKU-M156, and KKU-M213, with IC₅₀ values ranging from 14 to 19 μg/mL. nih.govresearchgate.netresearchgate.net

Furthermore, desmethyl-lasiodiplodin has been shown to suppress the growth of the human breast adenocarcinoma cell line, MCF-7. researchgate.netnih.gov The cytotoxic activities of twelve different this compound derivatives were also evaluated against a panel of human cancer cell lines including THP1 (human acute monocytic leukemia), MDA-MB-435 (human melanoma), A549 (human lung carcinoma), and HepG2 (human liver cancer), with some derivatives displaying moderate cytotoxic effects. nih.govresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| de-O-methylthis compound | KB | 12.67 | nih.gov |

| BC1 | 9.65 | ||

| NCI-H187 | 11.07 | ||

| (3R),(5S)-5-hydroxy-de-O-methylthis compound | KKU-M139 | 14-19 | nih.govresearchgate.netresearchgate.net |

| KKU-M156 | |||

| KKU-M213 | |||

| Desmethyl-lasiodiplodin | MCF-7 | Seven-fold lower than against normal cells | researchgate.netnih.gov |

A key mechanism underlying the anti-cancer effects of this compound and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. patsnap.commedchemexpress.com Studies have demonstrated that the cytotoxic effect of desmethyl-lasiodiplodin on MCF-7 breast cancer cells is accompanied by the hallmarks of apoptosis. researchgate.netnih.gov This process of controlled cell death is a crucial target in cancer therapy as it eliminates malignant cells without inducing an inflammatory response.

The induction of apoptosis by this compound derivatives is linked to their ability to modulate the expression of critical apoptotic genes. In MCF-7 cells treated with desmethyl-lasiodiplodin, researchers observed an increased expression of several key pro-apoptotic genes. researchgate.netnih.gov Specifically, the expression levels of caspase 3, a primary executioner caspase in the apoptotic cascade, were elevated. researchgate.netnih.gov Additionally, the expression of the tumor suppressor gene p53 and the proto-oncogene c-myc were also found to be increased, indicating a multi-faceted impact on the cellular machinery that governs cell death. researchgate.netnih.gov

Beyond directly influencing apoptotic genes, this compound derivatives can also regulate cytokines involved in cell survival and metastasis. It has been shown that desmethyl-lasiodiplodin treatment leads to the inhibition of Monocyte Chemotactic Protein-3 (MCP-3), also known as CCL7. researchgate.netnih.govnih.gov MCP-3 is a chemokine that can promote the chemotaxis of immune cells and is implicated in cell survival and metastasis. researchgate.net The downregulation of this cytokine by desmethyl-lasiodiplodin suggests an additional mechanism by which it exerts its anti-cancer effects, potentially by disrupting the tumor microenvironment and hindering metastatic processes. researchgate.netnih.gov

An important aspect of a potential anti-cancer agent is its selectivity for cancer cells over normal, healthy cells. Studies on desmethyl-lasiodiplodin have revealed a favorable differential cytotoxicity profile. The inhibitory concentration (IC₅₀) of desmethyl-lasiodiplodin against MCF-7 breast cancer cells was found to be seven times lower than its IC₅₀ against non-cancerous WRL68 hepatocytes. researchgate.netnih.gov This indicates that desmethyl-lasiodiplodin has a significantly more potent cytotoxic effect on cancer cells while having a minimal impact on normal liver cells, suggesting a degree of cancer cell specificity. researchgate.netnih.gov In other studies, cytotoxicity tests on mammalian cell lines such as Vero and 3T3 have also been used to assess the general toxicity of compounds isolated from Lasiodiplodia theobromae. mdpi.com

Antimicrobial Activities

In addition to its anti-cancer properties, this compound and its derivatives have demonstrated notable antimicrobial activities against a range of pathogenic bacteria and fungi.

This compound itself has been shown to possess antibacterial activity. It exhibited inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 64 and 128 μg/mL, respectively. It also showed moderate activity against Escherichia coli with an MIC ranging from 62.5 to 125 μg/mL. dicames.online

The derivative de-O-methylthis compound displayed potent inhibitory activity against Staphylococcus aureus with an MIC of 6.25 μg/mL. nih.gov It also showed some activity against Bacillus subtilis, Salmonella enteritidis, Candida albicans, and Fusarium oxysporum f. sp. cubense, although to a lesser extent. nih.gov

In terms of antifungal activity, this compound has been shown to be effective against six phytopathogenic fungi, with IC₅₀ values ranging from 15.50 to 52.30 μg/mL. researchgate.netnih.gov The highest antifungal activities were observed against Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae, with IC₅₀ values of 15.50, 15.90, and 17.55 μg/mL, respectively. researchgate.netnih.gov

| Compound | Microorganism | Activity (MIC/IC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 64 (MIC) | |

| Methicillin-resistant S. aureus (MRSA) | 128 (MIC) | ||

| Escherichia coli | 62.5-125 (MIC) | dicames.online | |

| de-O-methylthis compound | Staphylococcus aureus | 6.25 (MIC) | nih.gov |

| This compound | Exserohilum turcicum | 15.50 (IC₅₀) | researchgate.netnih.gov |

| Colletotrichum capsici | 15.90 (IC₅₀) | ||

| Pestalotiopsis theae | 17.55 (IC₅₀) |

Antibacterial Effects

This compound and its derivatives have shown inhibitory activity against several bacterial species. De-O-methylthis compound, a derivative of this compound, has been reported to inhibit the growth of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. mdpi.com It also showed lesser activity against Bacillus subtilis. mdpi.com this compound itself was found to be effective against S. aureus and B. subtilis with MIC values ranging from 25 to 100 µg/mL. mdpi.com Furthermore, 5-hydroxy-de-O-methylthis compound was shown to be effective against S. aureus at a concentration of 100 µg/mL. mdpi.com

Research has also explored the efficacy of related compounds against clinically significant resistant strains. Bromophycolides P and Q, which are also macrolides, demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with IC₅₀ values of 1.4 and 1.8 µM, respectively. mdpi.com They were also active against vancomycin-resistant Enterococcus faecium (VRE), with IC₅₀ values of 13 and 5.8 µM, respectively. mdpi.com Another macrolide, neurymenolide A, showed activity against MRSA and VRE with IC₅₀ values of 2.1 μM and 4.5 μM, respectively. mdpi.com

| Compound | Bacterial Strain | Activity (MIC/IC₅₀) |

|---|---|---|

| De-O-methylthis compound | Staphylococcus aureus | 6.25 µg/mL (MIC) |

| This compound | Staphylococcus aureus | 25–100 µg/mL (MIC) |

| This compound | Bacillus subtilis | 25–100 µg/mL (MIC) |

| 5-hydroxy-de-O-methylthis compound | Staphylococcus aureus | 100 µg/mL |

| Bromophycolide P | Methicillin-Resistant S. aureus (MRSA) | 1.4 µM (IC₅₀) |

| Bromophycolide P | Vancomycin-Resistant Enterococcus faecium (VRE) | 13 µM (IC₅₀) |

| Bromophycolide Q | Methicillin-Resistant S. aureus (MRSA) | 1.8 µM (IC₅₀) |

| Bromophycolide Q | Vancomycin-Resistant Enterococcus faecium (VRE) | 5.8 µM (IC₅₀) |

| Neurymenolide A | Methicillin-Resistant S. aureus (MRSA) | 2.1 µM (IC₅₀) |

| Neurymenolide A | Vancomycin-Resistant Enterococcus faecium (VRE) | 4.5 µM (IC₅₀) |

Antifungal Effects against Phytopathogenic Fungi

This compound has demonstrated significant inhibitory activity against a range of phytopathogenic fungi. In one study, it was effective against six such fungi, with IC₅₀ values ranging from 15.50 to 52.30 μg/mL. researchgate.netnih.gov The most potent antifungal activities were observed against Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae, with IC₅₀ values of 15.50, 15.90, and 17.55 μg/mL, respectively. researchgate.netnih.gov

| Fungal Species | IC₅₀ Value (μg/mL) |

|---|---|

| Exserohilum turcicum | 15.50 |

| Colletotrichum capsici | 15.90 |

| Pestalotiopsis theae | 17.55 |

Mechanistic Insights into Antifungal Action

The antifungal mechanism of this compound against E. turcicum involves the alteration of its colony morphology and the disruption of its cell membrane integrity. researchgate.netnih.gov This disruption of the cell membrane is a key aspect of its antifungal action, leading to the inhibition of fungal growth. researchgate.netnih.govmdpi.com Studies on other antifungal compounds have shown that damage to the mycelial cell membrane can lead to the leakage of intracellular contents like nucleic acids and proteins, ultimately inhibiting fungal reproduction. mdpi.com This alteration of membrane permeability and integrity is a common mechanism of action for many antifungal agents. frontiersin.org

Anti-Trypanosomal Activity

This compound and its derivatives have also been investigated for their activity against protozoan parasites. Desmethyl-lasiodiplodin has exhibited good activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with a minimum inhibitory concentration (MIC) of 22.5 µM. nih.govthieme-connect.com Another related compound, cladospirone B, also showed significant anti-trypanosomal activity with an MIC of 17.8 µM. nih.govthieme-connect.com

Anti-Inflammatory and Immunomodulatory Effects

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins are key mediators of inflammation, and their synthesis is a major target for anti-inflammatory drugs. wikipedia.orgnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting the cyclooxygenase (COX) enzyme, which is crucial for prostaglandin synthesis. scielo.org.mxmdpi.com this compound has been shown to possess anti-inflammatory properties, which may be linked to the inhibition of prostaglandin biosynthesis.

Suppression of Nitric Oxide (NO) Production

This compound has demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-induced RAW264.7 cells, this compound showed moderate suppression of NO production. nih.gov Another compound, Lasiodiplactone A, also exhibited anti-inflammatory activity by inhibiting NO production in the same cell line with an IC₅₀ value of 23.5 µM. researchgate.net The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a key mechanism for the anti-inflammatory effects of many compounds. mdpi.com

| Compound | Cell Line | Effect | IC₅₀ Value |

|---|---|---|---|

| This compound | LPS-induced RAW264.7 cells | Moderate suppression of NO production | Not specified |

| Lasiodiplactone A | LPS-induced RAW264.7 cells | Inhibition of NO production | 23.5 µM |

Inhibition of TNF-α Production

This compound has demonstrated notable anti-inflammatory properties through its ability to modulate cytokine production. Specifically, research has shown its capacity to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was able to suppress the generation of TNF-α. wikipedia.orginformaticsjournals.co.in This inhibitory action is a critical aspect of its anti-inflammatory profile, as excessive TNF-α production is implicated in various inflammatory diseases.

When isolated from Smilax glabra, this compound showed a moderate suppressive effect on induced nitric oxide (NO) production and exhibited a dose-dependent inhibitory effect on LPS-induced TNF-α production in RAW264.7 cells. frontiersin.org Further studies on (R)-(+)-Lasiodiplodin isolated from the endophytic fungus Sordaria tamaensis also confirmed its ability to inhibit the production of NO, Interleukin-1β (IL-1β), and TNF-α without being cytotoxic to the macrophage cells. wikipedia.orginformaticsjournals.co.in This suggests that this compound's mechanism of action involves the downregulation of key inflammatory pathways at the cellular level.

Metabolic and Enzymatic Regulation

This compound exerts significant influence over fundamental metabolic and enzymatic processes, particularly those related to energy conversion and digestion. Its interactions have been extensively studied in the context of photosynthesis and have also been explored for their effects on metabolic enzymes.

Inhibition of ATP Synthesis

This compound is a recognized inhibitor of Adenosine Triphosphate (ATP) synthesis. This activity has been particularly well-documented in studies on photosynthesis. Research on freshly lysed spinach thylakoids revealed that this compound effectively inhibits photophosphorylation, the process of synthesizing ATP from ADP and inorganic phosphate (B84403) using light energy. researchgate.netresearchgate.net This inhibition disrupts the energy-producing capability of the photosynthetic apparatus. The compound acts as an inhibitor of both prostaglandin and ATP synthesis, with its 3-methoxy moiety playing a role in this activity. acs.org

Electron Transport Chain Inhibition (e.g., Hill Reaction Inhibition in Thylakoids)

A primary mechanism behind this compound's inhibition of ATP synthesis is its disruption of the photosynthetic electron transport chain. It has been identified as a Hill reaction inhibitor, meaning it blocks the flow of electrons from water to an artificial electron acceptor, a key process in the light-dependent reactions of photosynthesis. researchgate.netresearchgate.net This inhibition of electron flow from water to methylviologen was confirmed in spinach thylakoids. researchgate.netplos.org The interruption of the electron transport chain not only halts ATP synthesis but also the production of NADPH, another crucial molecule for carbon fixation. This inhibitory action was further corroborated by chlorophyll (B73375) a fluorescence induction kinetics studies. researchgate.netresearchgate.net

Identification of Specific Inhibition Targets (e.g., CF1, Water-Splitting Enzyme, P680-QA Electron Transfer Path, ATPase)

Detailed investigations into the molecular mechanisms of this compound have identified multiple specific targets within the photosynthetic machinery. Unlike many synthetic herbicides that have a single target, this compound interacts with and inhibits at least three distinct sites. researchgate.netresearchgate.netplos.org

CF1-ATPase: One of its primary targets is the CF1 portion of the ATP synthase enzyme complex. researchgate.netresearchgate.net By interacting with CF1, this compound directly hinders the enzyme's ability to catalyze the final step of ATP synthesis.

Water-Splitting Enzyme: The compound inhibits the oxygen-evolving complex (OEC), also known as the water-splitting enzyme, which is responsible for oxidizing water to supply electrons to Photosystem II (PSII). researchgate.netresearchgate.net

| Target Complex | Specific Site of Action | Observed Effect | Reference |

|---|---|---|---|

| ATP Synthase | CF1 Subunit (ATPase) | Inhibition of ATP synthesis | researchgate.net, researchgate.net |

| Photosystem II | Water-Splitting Enzyme (OEC) | Inhibition of electron flow from water | researchgate.net, researchgate.net |

| Photosystem II | Electron transfer path between P680 and QA | Blockage of electron transport | researchgate.net, researchgate.net, researchgate.net |

Pancreatic Lipase (B570770) Inhibition

The inhibition of pancreatic lipase, a key enzyme for the digestion and absorption of dietary fats, is a significant therapeutic strategy for managing obesity. While the outline includes this activity for this compound, scientific studies consistently and specifically attribute potent pancreatic lipase inhibition to its demethylated precursor, de-O-methylthis compound (also known as 3-desmethyl-lasiodiplodin). researchgate.netresearchgate.netacs.org

Research distinguishes between the biological activities of the two related compounds, noting that this compound exhibits anti-leukemic activity, while de-O-methylthis compound is responsible for pancreatic lipase inhibition, with a reported IC₅₀ value of 4.5 μM. researchgate.netresearchgate.net This suggests that the presence of the methyl group on the resorcylic acid core of this compound is a key determinant of its biological function, and its absence in de-O-methylthis compound confers the ability to inhibit pancreatic lipase. acs.org

Antagonism of Mineralocorticoid Receptors

This compound has been identified as a non-steroidal antagonist of mineralocorticoid receptors. These receptors, when activated by aldosterone, play a crucial role in regulating sodium and potassium balance, thereby influencing blood pressure. wikipedia.org By blocking these receptors, mineralocorticoid receptor antagonists can counteract the effects of aldosterone, leading to increased sodium excretion and reduced fluid retention. wikipedia.org

The activity of this compound as a mineralocorticoid receptor inhibitor highlights its potential relevance in cardiovascular health. Interestingly, its precursor, 3-desmethyl-lasiodiplodin, is also recognized as a non-steroidal mineralocorticoid receptor antagonist. acs.org This shared activity suggests that the core resorcylic acid lactone structure is fundamental for this particular biological function.

| Activity | Effect | Key Finding | Reference |

|---|---|---|---|

| TNF-α Production Inhibition | Anti-inflammatory | Suppresses TNF-α production in LPS-stimulated macrophages. | wikipedia.org, informaticsjournals.co.in, frontiersin.org |

| ATP Synthesis Inhibition | Metabolic Regulation | Inhibits photophosphorylation in thylakoids. | researchgate.net, researchgate.net, acs.org |

| Electron Transport Chain Inhibition | Metabolic Regulation | Acts as a Hill reaction inhibitor. | researchgate.net, researchgate.net |

| Pancreatic Lipase Inhibition | Enzymatic Regulation | Activity primarily attributed to the precursor de-O-methylthis compound (IC₅₀ = 4.5 μM). | researchgate.net, researchgate.net, acs.org |

| Mineralocorticoid Receptor Antagonism | Receptor Modulation | Acts as a non-steroidal antagonist. | acs.org, |

Phytotoxicity and Plant-Fungus Interactions

The ability of fungi to adapt to and infect a wide range of hosts is frequently linked to their production of a diverse arsenal (B13267) of secondary metabolites. mdpi.comnih.govresearchgate.net In pathogenic interactions, these compounds often act as virulence factors, mediating the fungus's ability to colonize host tissue and cause disease symptoms. mdpi.comnih.gov For fungi in the family Botryosphaeriaceae, such as Lasiodiplodia theobromae, the production of toxic metabolites is considered to have a significant role in their virulence and pathogenesis. dergipark.org.tr L. theobromae is a notable plant pathogen, associated with over 500 different hosts, and its success may be related to its capacity to produce bioactive compounds, like this compound, that are directly involved in the host-fungus interaction. mdpi.comnih.gov

This compound is one of the key phytotoxic secondary metabolites produced by certain strains of L. theobromae. figshare.comresearchgate.net Its role as a virulence factor is highlighted by studies demonstrating its ability to cause necrotic lesions on plant tissues. The production of this compound is not universal among all L. theobromae isolates; it has been shown to be strain-specific. figshare.comresearchgate.netnih.gov This variation in metabolite profiles among strains may contribute to differences in their virulence and host specificity. For instance, in a study comparing a L. theobromae strain isolated from a coconut tree (CAA019) with one from a human patient (CBS339.90), only the plant-associated strain CAA019 produced this compound. figshare.comnih.gov

Research has demonstrated the direct phytotoxic effects of this compound through leaf puncture assays. These studies quantify the compound's ability to damage plant tissue, providing concrete evidence of its role in pathogenesis. The phytotoxicity can also be influenced by minor chemical modifications to the core structure, as seen with derivatives of related compounds. For example, while botryodiplodin (B1667472) showed no activity, its acetate (B1210297) derivative caused significant lesions. researchgate.net

| Compound | Producer Strain(s) | Phytotoxic Effect (Lesion Diameter in mm) | Reference |

|---|---|---|---|

| This compound | CAA019 | Phytotoxic, lesion size not specified in one study, but confirmed as one of four phytotoxic metabolites. | researchgate.net |

| 3-Indolecarboxylic acid | CAA019, CBS339.90 | 2.3 mm | mdpi.com |

| (3R,4S)-4-acetyl-3-methyl-dihydro-furan-2-one | CAA019, CBS339.90 | 5.0 mm | researchgate.net |

| Botryodiplodin acetate derivative | Not specified | 8.7 mm | researchgate.net |

The production of these virulence factors is also influenced by environmental conditions such as temperature. figshare.comnih.gov The secretome of the plant-pathogenic strain CAA019 showed higher phytotoxicity when grown at 25°C compared to 37°C, a temperature at which phytotoxicity decreased for both strains studied. figshare.comnih.gov This temperature-dependent regulation of secondary metabolite production, including phytotoxins, is a potential factor in modulating the pathogenicity of L. theobromae and its adaptability to different environmental conditions and hosts. figshare.comnih.gov

From a genomic perspective, the high virulence of genera like Lasiodiplodia is correlated with an expansion of gene families involved in secondary metabolism. frontiersin.org This genetic underpinning supports the observation that a robust capacity for producing phytotoxins is a key trait for successful plant pathogens. The array of compounds, including this compound, jasmonic acid, and various furanones, equips the fungus to breach host defenses, induce cell death, and facilitate colonization. mdpi.comresearchgate.netfupress.net Therefore, this compound serves as a critical chemical tool that contributes significantly to the virulence and broad host adaptability of its producer organisms. mdpi.comnih.gov

Vi. Structure Activity Relationships Sar of Lasiodiplodin and Analogues

Correlation Between Chemical Modifications and Biological Potency

Chemical alterations at various positions on the lasiodiplodin scaffold have been shown to directly influence biological potency. Key modifications include demethylation of the phenolic ether, hydroxylation or oxidation of the macrolactone ring, and acetylation of hydroxyl groups.

The presence or absence of the methyl group on the phenolic oxygen of the resorcylic acid moiety is a significant determinant of activity. The natural analogue de-O-methylthis compound, for instance, is recognized as an inhibitor of pancreatic lipase (B570770) with an IC₅₀ value of 4.5 μM and as an antagonist of mineralocorticoid receptors. researchgate.net This suggests that a free hydroxyl group at this position can be critical for certain enzyme-inhibiting activities.

Modifications on the 12-membered macrocyclic ring are also pivotal. Studies on a series of hydroxylated analogues revealed distinct activities. mdpi.com For example, in potato microtuber induction tests, (3R,4S)-4-hydroxy-lasiodiplodin was found to be the most active among several related compounds. mdpi.com The position of the hydroxyl group is therefore critical. Further oxidation of these hydroxyl groups to ketones, creating derivatives like (3R)-5-oxo-lasiodiplodin and (3R)-6-oxo-de-O-methyl-lasiodiplodin, represents another class of analogues with modulated bioactivities. mdpi.com

For mineralocorticoid receptor (MR) antagonist activity, acetylation of the phenolic hydroxyl groups and the size of the macrolactone ring have been demonstrated to be very important. researchgate.net Certain synthetic acetylated analogues exhibited potent antagonistic activity against MR with IC₅₀ values ranging from 0.58 to 1.11 μM. researchgate.net The cytotoxicity of these compounds also varies significantly with structural changes. For example, (3R),(5S)-5-hydroxy-de-O-methylthis compound showed cytotoxicity against cholangiocarcinoma cell lines, whereas de-O-methylthis compound was active against KB, BC1, and NCI-H187 cancer cell lines. researchgate.net

| Compound Modification | Biological Target/Assay | Observed Effect/Potency | Reference |

|---|---|---|---|

| Removal of O-methyl group (de-O-methylthis compound) | Pancreatic Lipase Inhibition | IC₅₀ = 4.5 μM | researchgate.net |

| Removal of O-methyl group (de-O-methylthis compound) | Cytotoxicity (KB, BC1, NCI-H187 cell lines) | IC₅₀ = 9.65 - 12.67 μg/mL | researchgate.net |

| Hydroxylation at C-4 ((3R,4S)-4-hydroxy-lasiodiplodin) | Potato Microtuber Induction | Most active in series (10⁻³–10⁻⁴ M) | mdpi.com |

| Hydroxylation at C-5 ((3R),(5S)-5-hydroxy-de-O-methylthis compound) | Cytotoxicity (Cholangiocarcinoma cell lines) | IC₅₀ = 14-19 μg/mL | researchgate.net |

| Acetylation of phenolic hydroxyls | Mineralocorticoid Receptor (MR) Antagonism | Potent activity (IC₅₀ = 0.58 - 1.11 μM for some analogues) | researchgate.net |

Comparative Analysis of Activities Across Natural and Synthetic Analogues

A diverse array of this compound analogues has been isolated from natural sources, primarily fungi such as Lasiodiplodia theobromae and Sarocladium kiliense. mdpi.comuvic.ca These natural products exhibit a range of structural modifications, including different stereochemistry and hydroxylations at positions C-4, C-5, and C-6 of the lactone ring. mdpi.com

Natural analogues often display a spectrum of biological activities. This compound itself shows antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Its hydroxylated derivatives, such as (3R,5S)-5-hydroxy-lasiodiplodin and the novel (3S),(6R)-6-hydroxythis compound, have also been identified. uvic.ca The de-O-methylated series, including de-O-methylthis compound and its hydroxylated or oxidized forms like 6-oxo-de-O-methylthis compound, are also common natural products with documented cytotoxic effects. researchgate.net

Synthetic chemistry has enabled the creation of analogues that are not found in nature, allowing for a more systematic exploration of SAR. While extensive data on synthetic this compound analogues is emerging, principles from related resorcylic acid lactones can provide insight. For example, the total synthesis of this compound has been achieved through methods like ring-closing metathesis. researchgate.net Studies on synthetic analogues have confirmed that specific structural features are crucial for certain activities. The finding that acetylation of the phenolic hydroxyl groups significantly enhances mineralocorticoid receptor antagonist activity is a key insight derived from evaluating synthetic or semi-synthetic derivatives. researchgate.net This highlights how synthetic modifications can be used to optimize a natural product's activity towards a specific molecular target.

| Compound Name | Source | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Natural | Antibacterial (S. aureus, MRSA) | mdpi.com |

| de-O-methylthis compound | Natural | Cytotoxic (KB, BC1, NCI-H187); Pancreatic lipase inhibitor | researchgate.netresearchgate.net |

| (3R,4S)-4-hydroxy-lasiodiplodin | Natural | Potato microtuber induction | mdpi.com |

| (3R,5S)-5-hydroxy-lasiodiplodin | Natural | - | uvic.ca |

| (3S),(6R)-6-hydroxythis compound | Natural | - | uvic.ca |

| (3R),(5S)-5-hydroxy-de-O-methylthis compound | Natural | Cytotoxic (Cholangiocarcinoma) | researchgate.net |

| 6-oxo-de-O-methylthis compound | Natural | - | researchgate.net |

| Acetylated Analogues | Synthetic | Mineralocorticoid Receptor Antagonism | researchgate.net |

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. univie.ac.at Analysis of the SAR data for this compound and its analogues allows for the identification of several key pharmacophoric elements that are crucial for their biological activities.

The primary pharmacophoric features of this compound can be summarized as follows:

The Resorcylic Acid Moiety: This aromatic head group is fundamental. The two phenolic hydroxyl groups can act as crucial hydrogen bond donors and acceptors, while the aromatic ring itself can participate in π-stacking interactions with target proteins.

The Ester Carbonyl Group: The carbonyl oxygen within the lactone ring is a strong hydrogen bond acceptor, representing a key interaction point with biological targets.

Oxygenated Functional Groups on the Macrolide Ring: The presence, position, and stereochemistry of hydroxyl or ketone groups on the lactone ring (e.g., at C-4, C-5, or C-6) are major modulators of potency and selectivity. mdpi.com These groups can participate in specific hydrogen bonding interactions.

The Phenolic O-Methyl Group: This group modulates the electronic properties and hydrogen-bonding capability of the adjacent hydroxyl group. Its removal to form de-O-methylthis compound can unmask a free hydroxyl group, which can be essential for interaction with certain targets like pancreatic lipase. researchgate.net

Stereochemistry: The natural (R) configuration at the C-3 chiral center is a recurring feature, suggesting that stereospecificity is important for biological recognition and activity. core.ac.uk

Together, these elements form the pharmacophore of the this compound class of macrolides, providing a framework for the design of new analogues with potentially enhanced or more selective biological activities.

Vii. Advanced Research Methodologies in Lasiodiplodin Studies

Advanced Spectroscopic Techniques for Structure and Stereochemistry Elucidation

The precise chemical structure and stereochemistry of lasiodiplodin and its analogues have been determined through the application of several advanced spectroscopic and crystallographic methods.